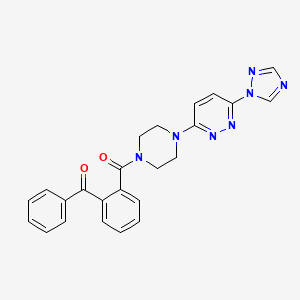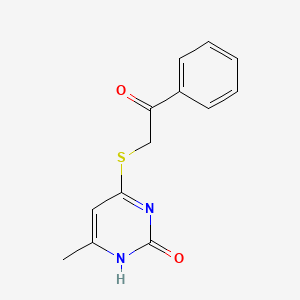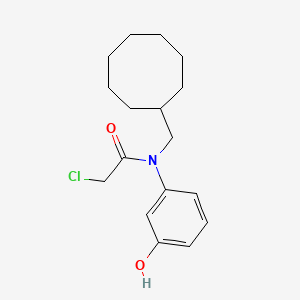
4,6-Diethylpyrimidin-5-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis of Heterocyclic Compounds
4,6-Diethylpyrimidin-5-amine hydrochloride: is a valuable intermediate in the synthesis of various heterocyclic compounds. These structures serve as the backbone for many pharmacologically active molecules. The pyrimidine ring, in particular, is a common motif found in DNA and RNA, making it a target for drug design .
Anticancer Research
Pyrimidine derivatives, including those derived from 4,6-Diethylpyrimidin-5-amine hydrochloride, are explored for their potential anticancer properties. They can act as kinase inhibitors or as antimetabolites, interfering with the proliferation of cancer cells .
Antimicrobial and Antiviral Agents
The compound’s derivatives have been studied for their antimicrobial activities. They can inhibit the synthesis of nucleic acids in pathogens, making them potential candidates for treating bacterial and viral infections .
Cardiovascular Drug Development
In cardiovascular drug research, pyrimidine derivatives are investigated for their role as calcium channel blockers and antihypertensive agents. This could lead to new treatments for hypertension and other heart-related conditions .
Neurological Applications
Research into neurological disorders has benefited from pyrimidine derivatives as they may act on various neurotransmitter systems. This includes potential treatments for diseases like Alzheimer’s and Parkinson’s .
Agricultural Chemistry
In the field of agrochemistry, pyrimidine derivatives are used to create compounds that can function as herbicides or pesticides. This application leverages the biological activity of these compounds to protect crops from pests and diseases .
properties
IUPAC Name |
4,6-diethylpyrimidin-5-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3.ClH/c1-3-6-8(9)7(4-2)11-5-10-6;/h5H,3-4,9H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZJBKBBFRKQVBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)CC)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Diethylpyrimidin-5-amine hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2586248.png)
![2-(2-(2,5-Dioxopyrrolidin-1-yl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2586249.png)

![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-morpholino-2-oxoacetamide](/img/structure/B2586251.png)
![2-Amino-6-methyl-4-[4-(propan-2-yl)phenyl]-5-propylpyridine-3-carbonitrile](/img/structure/B2586252.png)

![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(3,5-dimethylisoxazol-4-yl)methanone](/img/structure/B2586255.png)


![4-[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidine-1-carbonyl]benzonitrile](/img/structure/B2586258.png)
![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2586261.png)

